1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC17539672
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15ClFN |
|---|---|
| Molecular Weight | 203.68 g/mol |
| IUPAC Name | 1-(3-fluoro-5-methylphenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14FN.ClH/c1-3-10(12)8-4-7(2)5-9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H |
| Standard InChI Key | PGWDJNIKPVDEER-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC(=CC(=C1)C)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propan-1-amine backbone linked to a 3-fluoro-5-methylphenyl group, with a hydrochloride counterion enhancing its stability and solubility. The fluorine atom at the meta position and the methyl group at the para position create steric and electronic effects that influence its reactivity and binding affinity . The chiral center at the amine-bearing carbon introduces stereochemical complexity, though most studies focus on the racemic mixture unless specified .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.68 g/mol |
| IUPAC Name | 1-(3-fluoro-5-methylphenyl)propan-1-amine hydrochloride |
| InChI Key | PGWDJNIKPVDEER-UHFFFAOYSA-N |
| Solubility | Highly soluble in polar solvents (e.g., water, ethanol) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3 ppm), and amine protons (δ 1.5–2.0 ppm). Mass spectrometry confirms the molecular ion peak at m/z 203.68, consistent with the hydrochloride adduct .
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with 3-fluoro-5-methylbenzaldehyde, which undergoes a reductive amination with propylamine in the presence of sodium cyanoborohydride. A two-step process involving:
-
Condensation: Formation of the imine intermediate.
-
Reduction: Conversion to the primary amine using or catalytic hydrogenation .
The hydrochloride salt is precipitated by treating the free base with hydrochloric acid in anhydrous ether, yielding 60–75% purity.
Yield Optimization
Key factors affecting yield include:
-
Solvent Choice: Ethanol outperforms methanol in minimizing side reactions.
-
Temperature: Reactions conducted at 0–5°C improve stereochemical control .
-
Catalysts: Palladium on carbon () enhances hydrogenation efficiency .
Mechanism of Action
Neurotransmitter Interactions
The compound modulates monoaminergic systems, particularly serotonin (5-HT) and dopamine receptors. Fluorine’s electronegativity increases lipophilicity, facilitating blood-brain barrier penetration . In vitro assays show partial agonism at 5-HT receptors (IC = 120 nM), suggesting potential antidepressant or anxiolytic applications.
Enzymatic Inhibition
Preliminary studies indicate inhibition of monoamine oxidase A (MAO-A) with values of 450 nM, though weaker than classical MAO inhibitors like clorgyline. This dual activity—receptor modulation and enzyme inhibition—positions it as a multifunctional psychopharmacological agent.
Research Applications
Neurochemical Studies
The compound’s affinity for serotonin receptors has been exploited in rodent models of depression. Intraperitoneal administration (10 mg/kg) reduced immobility time in the forced swim test by 40%, comparable to fluoxetine.
Drug Development
Structural analogs have been patented as potential antipsychotics . For example, US6586633B1 discloses derivatives with improved metabolic stability, highlighting the scaffold’s versatility .
Comparative Pharmacokinetics
A rat pharmacokinetic study revealed a half-life () of 2.3 hours and oral bioavailability of 22%, necessitating formulation improvements for therapeutic use .
Future Directions
Stereochemical Studies
Enantioselective synthesis of the (R)- and (S)-isomers could unveil differential biological activities, as seen in related amines .
Targeted Delivery Systems
Nanoparticle encapsulation may enhance bioavailability, addressing current limitations in oral administration.
Expanded Therapeutic Indications
Ongoing trials explore its utility in Parkinson’s disease, leveraging dopamine receptor interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume